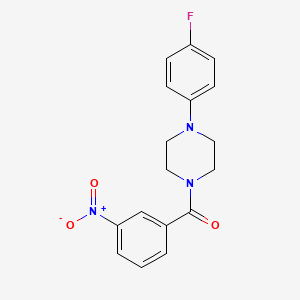

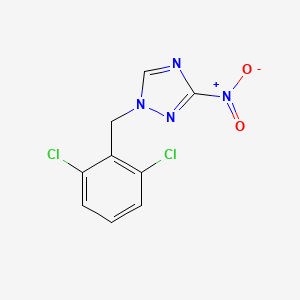

![molecular formula C16H21N5O3S B5541349 2-methyl-3-{[(1R*,5R*)-3-(methylsulfonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}imidazo[1,2-a]pyrimidine](/img/structure/B5541349.png)

2-methyl-3-{[(1R*,5R*)-3-(methylsulfonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}imidazo[1,2-a]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrimidines has been achieved through various methods, including Cu-catalyzed aerobic oxidative conditions utilizing ethyl tertiary amines as carbon sources, which allow for broad substrate scope and good functional group tolerance (Rao et al., 2017). Another approach involves the reaction of 2-aminopyrimidines with methyl aryl ketones and halogens, leading to the formation of substituted imidazo[1,2-a]pyrimidines with diversified and valuable products (Kochergin et al., 2013).

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyrimidine derivatives has been extensively explored, demonstrating the compound's versatility and potential for functionalization. Studies have focused on regioselective arylation, enabling efficient synthesis of 3-arylimidazo[1,2-a]pyrimidines from unsubstituted heterocycles (Li et al., 2003). This highlights the compound's adaptability for various synthetic and application-oriented goals.

Chemical Reactions and Properties

Chemical reactions involving imidazo[1,2-a]pyrimidines are diverse, including iodine-catalyzed regioselective sulfenylation using sulfonyl hydrazides as a thiol surrogate, offering a broad library of sulfanylimidazopyridines under metal and oxidant-free conditions (Organic & biomolecular chemistry, 2015). This demonstrates the chemical versatility and potential for modification in the compound's structure.

Physical Properties Analysis

The physical properties of imidazo[1,2-a]pyrimidine and related compounds have been studied, including their vaporization enthalpies. Research indicates that these compounds exhibit a higher degree of self-association compared to other nitrogen heterocycles, influencing their vaporization enthalpies and suggesting unique intermolecular interactions (Lipkind et al., 2011).

Scientific Research Applications

Antimicrobial Applications

Compounds with structural features related to imidazo[1,2-a]pyrimidines have been explored for their antimicrobial properties. For instance, heterocyclic compounds containing pyrimidine derivatives have shown significant antimicrobial activity when incorporated into polyurethane varnish formulations and printing ink pastes. These findings indicate potential applications in surface coatings and inks to inhibit microbial growth, enhancing the durability and safety of coated surfaces and printed materials (El‐Wahab et al., 2015).

Synthetic Chemistry and Drug Development

Imidazo[1,2-a]pyrimidine and its derivatives have garnered attention in synthetic chemistry for their versatility in forming various chemosynthetic methodologies, such as multicomponent reactions, condensation reactions, and intramolecular cyclizations. These synthetic approaches facilitate the construction of privileged scaffolds for drug development, demonstrating the compound's significance in medicinal chemistry (Goel et al., 2015).

Potential in Drug Resistance and Metabolism Studies

Research into the modification of imidazo[1,2-a]pyrimidines to reduce metabolism mediated by aldehyde oxidase (AO) highlights the importance of structural modifications in enhancing drug efficacy and stability. Such studies are crucial for developing therapeutic agents with improved bioavailability and reduced side effects, illustrating the compound's relevance in addressing drug resistance and metabolism issues (Linton et al., 2011).

Broad Therapeutic Potential

The imidazo[1,2-a]pyrimidine scaffold is identified as a "drug prejudice" structure due to its wide range of applications in medicinal chemistry. It has been explored for anticancer, antimycobacterial, antileishmanial, anticonvulsant, and antimicrobial activities, among others. This broad therapeutic potential underscores the scaffold's significance in the development of new therapeutic agents and drug-like chemical libraries (Deep et al., 2016).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

(2-methylimidazo[1,2-a]pyrimidin-3-yl)-[(1R,5R)-3-methylsulfonyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O3S/c1-11-14(20-7-3-6-17-16(20)18-11)15(22)21-9-12-4-5-13(21)10-19(8-12)25(2,23)24/h3,6-7,12-13H,4-5,8-10H2,1-2H3/t12-,13+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOWWKCAMQHQRQY-QWHCGFSZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=NC2=N1)C(=O)N3CC4CCC3CN(C4)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N2C=CC=NC2=N1)C(=O)N3C[C@H]4CC[C@@H]3CN(C4)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

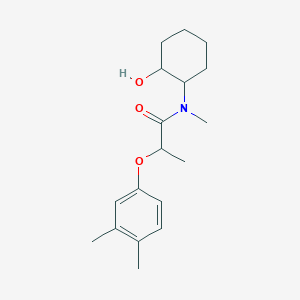

![(4aS*,7aR*)-1-(2-methyl-3-furoyl)-4-(3-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5541277.png)

![5-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1,1',3',5'-tetramethyl-1H,1'H-3,4'-bipyrazole](/img/structure/B5541292.png)

![5-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylmethyl]-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one dihydrochloride](/img/structure/B5541304.png)

![1-isobutyl-3-(4-morpholinyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B5541305.png)

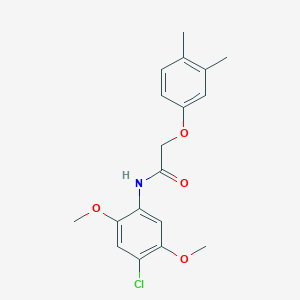

![N-cyclohexyl-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5541313.png)

![1-[3-(3-bromo-4-methoxyphenyl)acryloyl]piperidine](/img/structure/B5541318.png)

![N-{(3R*,4R*)-1-[2-(dimethylamino)benzoyl]-3-hydroxypiperidin-4-yl}isonicotinamide](/img/structure/B5541332.png)

![1-{2-[(4'-fluoro-2'-methoxybiphenyl-3-yl)oxy]ethyl}-1H-imidazole](/img/structure/B5541345.png)

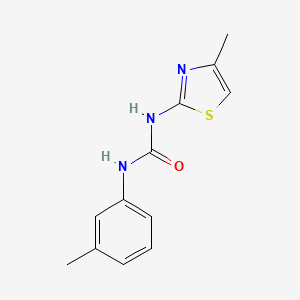

![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-(3-hydroxy-3-methylbutyl)-N-methylbenzamide](/img/structure/B5541352.png)